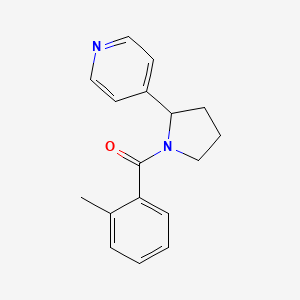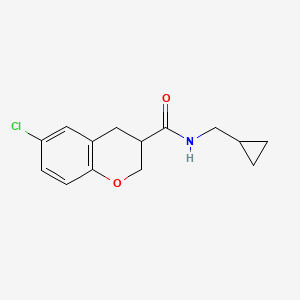
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has been classified as a Schedule I substance in the United States. MPHP is known for its stimulant effects and has been used as a recreational drug. However, it has also been studied for its potential scientific research applications.
Mécanisme D'action
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can produce stimulant effects. The exact mechanism of action of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood, but it is thought to bind to the dopamine transporter and prevent the reuptake of dopamine.
Biochemical and Physiological Effects:
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been reported to produce feelings of euphoria, increased sociability, and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize, and it has a high purity when synthesized using certain methods. It also has a well-defined mechanism of action, which makes it useful for studying the dopamine transporter. However, (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone also has several limitations. It is a Schedule I substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which could make it difficult to use in certain research settings.
Orientations Futures
There are several future directions for research on (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a treatment for Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of this disorder. Another area of interest is the development of new synthesis methods for (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone that could improve its purity and yield. Finally, there is a need for further research on the potential side effects and long-term effects of (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone use.
Méthodes De Synthèse
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 2-methylphenylacetone with 4-pyridinecarboxaldehyde and ammonium acetate in the presence of a reducing agent such as sodium borohydride. This method has been reported to yield high purity (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Applications De Recherche Scientifique
(2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the field of neuroscience. It has been shown to act as a dopamine transporter inhibitor, which could make it useful in the treatment of certain neurological disorders such as Parkinson's disease. (2-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been studied for its potential use as a research tool in the study of dopamine transporters.
Propriétés
IUPAC Name |
(2-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-2-3-6-15(13)17(20)19-12-4-7-16(19)14-8-10-18-11-9-14/h2-3,5-6,8-11,16H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPCMARTQWOEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7494123.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)
![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)
![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)